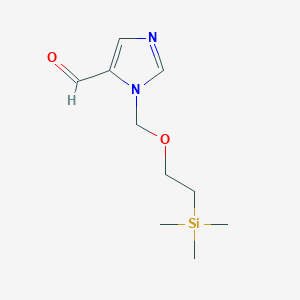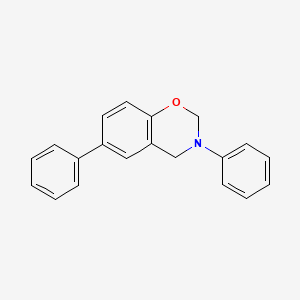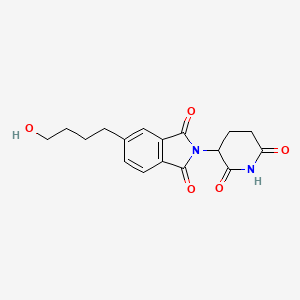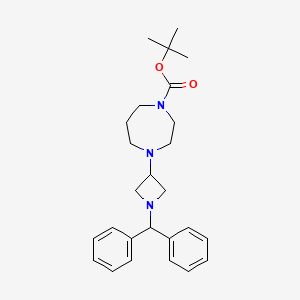
1-Diphenylmethyl-3-(4-tert-butoxycarbonylhomopiperazin-1-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a diazepane ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with diphenylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
219725-68-5 |
|---|---|
Molecular Formula |
C26H35N3O2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzhydrylazetidin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C26H35N3O2/c1-26(2,3)31-25(30)28-16-10-15-27(17-18-28)23-19-29(20-23)24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,23-24H,10,15-20H2,1-3H3 |
InChI Key |
MWTGJISKSDTUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)

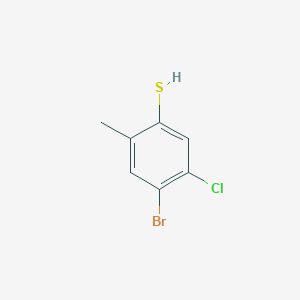

![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
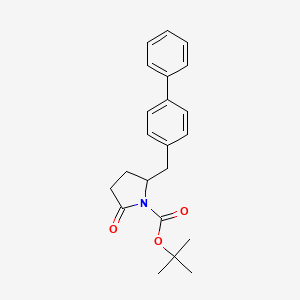
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
